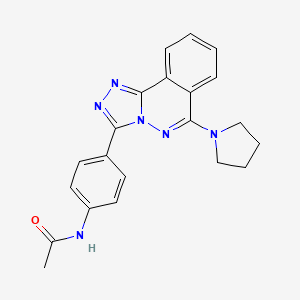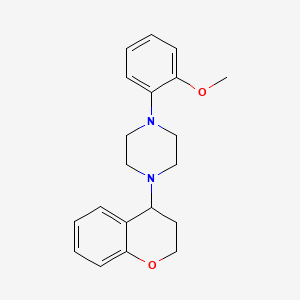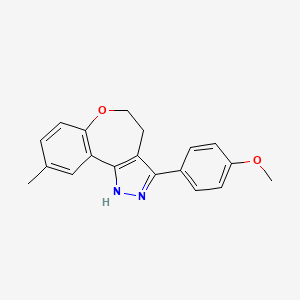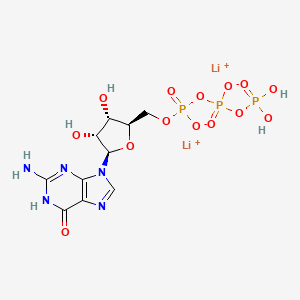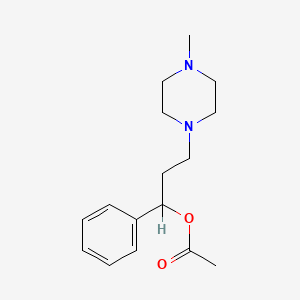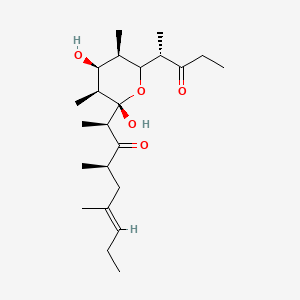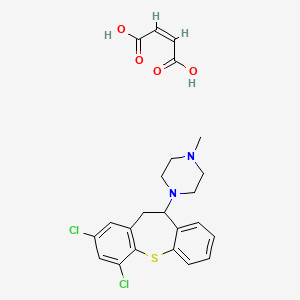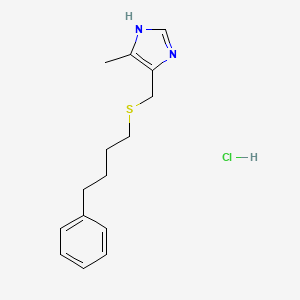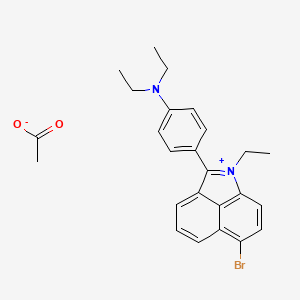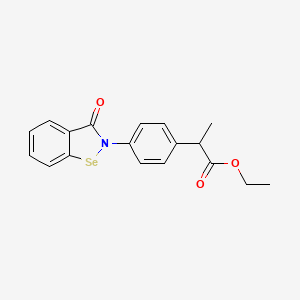
Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate is a complex organic compound that belongs to the class of benzisoselenazol derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate typically involves multi-step organic reactions. The starting materials may include benzene derivatives, selenium reagents, and ethyl acetate. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, and bases may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction may produce selenol compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate involves interactions with molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and cellular components.
Pathways Involved: Oxidative stress pathways, signaling cascades, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate: Unique due to its specific structure and properties.
Other Benzisoselenazol Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
81743-94-4 |
|---|---|
Molekularformel |
C18H17NO3Se |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
ethyl 2-[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C18H17NO3Se/c1-3-22-18(21)12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)23-19/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
ZISXFLNTLWRHHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


